molecular formula C17H20N2O B12423475 1,3-Diethyl-1,3-diphenylurea-d10

1,3-Diethyl-1,3-diphenylurea-d10

Cat. No.: B12423475
M. Wt: 278.41 g/mol
InChI Key: PZIMIYVOZBTARW-MWUKXHIBSA-N
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Description

1,3-Diethyl-1,3-diphenylurea-d10 is a deuterated derivative of 1,3-diethyl-1,3-diphenylurea, a compound known for its use as a stabilizer in double-base propellants. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-1,3-diphenylurea-d10 typically involves the reaction of deuterated aniline with diethylcarbamoyl chloride. The reaction is carried out in a suitable solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1,3-diphenylurea-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl-1,3-diphenylurea-d10 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1,3-diphenylurea-d10 involves its interaction with molecular targets such as epoxide hydrolase. This interaction leads to the modulation of various biochemical pathways, resulting in its observed effects. The compound’s ability to stabilize reactive intermediates plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-1,3-diphenylurea-d10 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the compound’s stability and allows for more precise analytical measurements .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

278.41 g/mol

IUPAC Name

1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea

InChI

InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

PZIMIYVOZBTARW-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

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